4,4-Difluoro-1-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidine-4-carbonyl)piperidine
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Overview
Description
4,4-Difluoro-1-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidine-4-carbonyl)piperidine is a complex organic compound characterized by the presence of multiple fluorine atoms and a piperidine ring. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidine-4-carbonyl)piperidine typically involves multiple steps, including the formation of the piperidine ring and the introduction of fluorine atoms. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents are employed to introduce fluorine atoms into the molecule.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidine-4-carbonyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4,4-Difluoro-1-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidine-4-carbonyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidine-4-carbonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione
- 4,4,4-Trifluoro-1-phenyl-1,3-butanedione
- 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione
Uniqueness
4,4-Difluoro-1-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidine-4-carbonyl)piperidine is unique due to its specific arrangement of fluorine atoms and the presence of a piperidine ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C19H23F5N2O |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methanone |
InChI |
InChI=1S/C19H23F5N2O/c20-18(21)6-10-26(11-7-18)17(27)15-4-8-25(9-5-15)13-14-2-1-3-16(12-14)19(22,23)24/h1-3,12,15H,4-11,13H2 |
InChI Key |
XPUOYUXTLHBWOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCC(CC2)(F)F)CC3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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